molecular formula C6H8O4S B032827 Benzenesulfonic acid monohydrate CAS No. 26158-00-9

Benzenesulfonic acid monohydrate

Cat. No. B032827
CAS RN: 26158-00-9
M. Wt: 176.19 g/mol
InChI Key: MVIOINXPSFUJEN-UHFFFAOYSA-N
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Patent
US06605623B1

Procedure details

Bezenesulfonic acid monohydrate (1.06 g, 6 mmol) was dried by azeotroping off the water of a benzene solution (twice) and adding the dried acid solution to a solution of example 415 (2.81 g, 6 mmol) in toluene (40 ml). The solvents were removed in vacuo (twice) and the resulting residue recrystallized twice from toluene and dried under high vacuum overnight give 2.77 g of benzenesulfonic acid salt as a white solid. mp 157-159° C. [α]D25=+16.9° (CH3OH, c=0.23 g/dL). Anal. Calcd for C34H42N3O5FS: C, 65.47; H, 6.80; N, 6.75; S, 5.14. Found: C, 65.48; H, 6.80; N, 6.70; S, 5.35.
Quantity
1.06 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
2.81 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[C:2]1([S:8]([OH:11])(=[O:10])=[O:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[C:2]1([S:8]([OH:11])(=[O:10])=[O:9])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
O.C1(=CC=CC=C1)S(=O)(=O)O
Step Two
Name
solution
Quantity
2.81 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by azeotroping off the water of a benzene solution (twice) and
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo (twice) and the resulting residue
CUSTOM
Type
CUSTOM
Details
recrystallized twice from toluene
CUSTOM
Type
CUSTOM
Details
dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.77 g
YIELD: CALCULATEDPERCENTYIELD 291.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.